molecular formula C11H12N2O2 B1356589 2-(Dimethoxymethyl)-1,8-naphthyridine CAS No. 204452-90-4

2-(Dimethoxymethyl)-1,8-naphthyridine

Cat. No. B1356589
CAS RN: 204452-90-4
M. Wt: 204.22 g/mol
InChI Key: SVSHWQZULQIOEI-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-1,8-naphthyridine, also known as DMN, is a heterocyclic aromatic compound that has been studied for its potential applications in the fields of organic synthesis, scientific research, and drug development. DMN is a highly versatile compound that has been used in a variety of applications due to its unique structure and properties.

Scientific Research Applications

Applications in Dimetal Chemistry

2-(Dimethoxymethyl)-1,8-naphthyridine, as part of the functionalized 1,8-naphthyridine (NP) ligands, has shown promising applications in dimetal chemistry. The pliant nature and simpler synthetic routes of NP ligands have steered research towards their use in this field. This includes studies on ligand disposition around the quadruply bonded Mo2 core, modulation of metal–metal distances, cyclometalation, C–C bond formation at axial sites of diruthenium(I) cores, building metallosupramolecular architectures, and the formation of novel unsupported iridium(II) dimers aided by redox-active NP-R ligands (Bera, Sadhukhan, & Majumdar, 2009).

Fluoride Ion Sensing

Research has demonstrated the application of 2-(Dimethoxymethyl)-1,8-naphthyridine derivatives in anion recognition, specifically for fluoride ions. Derivatives such as 2-amino-5,7-dimethyl-1,8-naphthyridine, when treated with fluoride ions, show spectroscopic and colorimetric changes, indicating their potential as sensors for fluoride ion detection (Chahal, Dar, & Sankar, 2018).

Binding to DNA Mismatches

Dimeric forms of 2-amino-1,8-naphthyridine, closely related to 2-(Dimethoxymethyl)-1,8-naphthyridine, have been found to selectively bind to guanine-guanine mismatches in DNA. This binding is characterized by high affinity and the ability to stabilize these mismatches, indicating potential applications in genetic research and therapy (Nakatani, Sando, Kumasawa, Kikuchi, & Saito, 2001).

Supramolecular Architectures

Studies focusing on the hydrogen bonding of 2-(Dimethoxymethyl)-1,8-naphthyridine derivatives with acidic compounds have enhanced understanding in the field of supramolecular chemistry. These compounds have shown significant roles in forming multicomponent crystals and organic salts, contributing to the development of novel materials and drug delivery systems (Jin et al., 2010).

Biological Activities

The broader class of 1,8-naphthyridine compounds, which includes 2-(Dimethoxymethyl)-1,8-naphthyridine, has exhibited a range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, these derivatives have shown potential in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression, along with applications in anti-osteoporotic, anti-allergic, antimalarial, and other therapeutic areas (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Organic Acid-Base Salts Formation

The ability of 2-(Dimethoxymethyl)-1,8-naphthyridine to form organic salts through classical hydrogen bonds and other noncovalent interactions has been explored in supramolecular chemistry. These salts are formed by the interaction of 2-(Dimethoxymethyl)-1,8-naphthyridine with various acidic compounds, exhibiting diverse molecular architectures and potential applications in the design of new materials and drug delivery systems (Dong et al., 2017).

Synthesis and Molecular Docking

Novel 2,7-dimethyl-1,8-naphthyridine derivatives, a category encompassing 2-(Dimethoxymethyl)-1,8-naphthyridine, have been synthesized and evaluated for their cytotoxic activity against HepG2 cell lines, demonstrating potential in cancer research. Molecular docking studies of these compounds have furthered understanding of their interaction with biological targets (Eweas, Khalifa, Ismail, Al-Omar, & Soliman, 2013).

Photo- and Electrochemical Properties

2-(Dimethoxymethyl)-1,8-naphthyridine derivatives have shown unique photo- and electrochemical properties, making them candidates for use in optical and electronic applications. Studies have revealed specific fluorescent emission and oxidation potentials, indicating their potential in the development of new photonic and electronic materials (Chiba, Doi, & Inouye, 2009).

properties

IUPAC Name

2-(dimethoxymethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSHWQZULQIOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC2=C(C=CC=N2)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590321
Record name 2-(Dimethoxymethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)-1,8-naphthyridine

CAS RN

204452-90-4
Record name 2-(Dimethoxymethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure described in J. Org. Chem., 2004, 69 (6), pp 1959-1966 was used. Into a 20 l 4-necked round-bottom flask was placed 2-aminopyridine-3-carbaldehyde (1000 g, 8.19 mol), 1,1-dimethoxypropan-2-one (1257 g, 10.64 mol), ethanol (10 l), and water (2 l). This was followed by the addition of a solution of sodium hydroxide (409.8 g, 10.24 mol) in water (1000 ml) drop wise with stirring at 0-15° C. The solution was stirred for 3 h at 0-20° C. and then concentrated under vacuum. The resulting solution was extracted with 3×1200 ml of ethyl acetate and the organic layers were combined. The mixture was dried over sodium sulfate and concentrated under vacuum. The residue was washed with 3×300 ml of hexane and the solid was collected by filtration. This resulted in the title compound as a yellow solid. 1H-NMR (400 MHz, DMSO-d6) δ 9.11 (dd, 1H), 8.53 (d, 1H), 8.50 (dd, 1H), 7.73 (d, 1H), 7.67 (dd, 1H), 5.44 (s, 1H), 3.41 (s, 6H).
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Quantity
1257 g
Type
reactant
Reaction Step Three
Quantity
10 L
Type
reactant
Reaction Step Four
Quantity
409.8 g
Type
reactant
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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